molecular formula C21H27N3O5S2 B2981115 N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide CAS No. 941900-35-2

N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2981115
CAS No.: 941900-35-2
M. Wt: 465.58
InChI Key: BTTODKQCNVKEBV-UHFFFAOYSA-N
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Description

N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is a sulfonamide-containing acetamide derivative with a complex heterocyclic architecture. Its structure comprises a phenylacetamide core substituted at the 3-methyl-4-position with a sulfamoyl group linked to a 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline moiety. Its synthesis likely involves multi-step reactions, including sulfonylation and acetylation steps, as inferred from analogous procedures in related compounds .

Properties

IUPAC Name

N-[3-methyl-4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S2/c1-4-12-30(26,27)24-11-5-6-17-14-19(7-9-20(17)24)23-31(28,29)21-10-8-18(13-15(21)2)22-16(3)25/h7-10,13-14,23H,4-6,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTODKQCNVKEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The process may include:

  • Step 1: Formation of 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline

    • Reactants: : 1,2,3,4-tetrahydroquinoline, propylsulfonyl chloride

    • Conditions: : Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature

  • Step 2: Sulfamoylation of 3-methyl-4-aminophenyl

    • Reactants: : 3-methyl-4-aminophenyl, sulfamoyl chloride

    • Conditions: : Base (e.g., pyridine), solvent (e.g., dichloromethane), cooling to 0°C

  • Step 3: Coupling of the Intermediates

    • Reactants: : 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline, 3-methyl-4-sulfamoylphenyl

    • Conditions: : Condensation agents (e.g., EDC, HOBt), solvent (e.g., DMF), room temperature

  • Step 4: Acetylation

    • Reactants: : Coupled product, acetic anhydride

    • Conditions: : Solvent (e.g., acetic acid), heating to 50-60°C

Industrial Production Methods

For industrial-scale production, optimizations are made to enhance yield and purity while ensuring cost-effectiveness and scalability. Key aspects may include:

  • Continuous Flow Synthesis: : Using automated reactors for continuous addition and reaction of intermediates.

  • Advanced Purification Techniques: : Employing methods like crystallization, chromatography, and recrystallization to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : May undergo oxidative cleavage or modification, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The compound can be reduced at the sulfonyl or amide groups using reducing agents like lithium aluminum hydride.

  • Substitution: : Functional group substitutions at various positions on the quinoline or phenyl rings can be achieved using halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride

  • Substituents: : Alkyl halides, nucleophiles like amines or thiols

  • Solvents: : Dichloromethane, DMF, ethanol, acetic acid

Major Products Formed

The major products depend on the specific reactions, but may include:

  • Oxidized derivatives with modifications at the sulfonyl group

  • Reduced amide or sulfonyl compounds

  • Substituted analogs with new functional groups on the aromatic rings

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structure allows for modifications that can lead to new materials or catalytic agents.

Biology

Biologically, it may exhibit properties that make it a candidate for studying enzyme interactions or cellular pathways. Its ability to interact with proteins and other biomolecules can provide insights into biological processes.

Medicine

In medicinal chemistry, it is investigated for its potential as a therapeutic agent. It might show activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other materials where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action for N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide depends on its interaction with biological targets. It may inhibit or activate specific enzymes or receptors, affecting cellular pathways. The exact pathways and targets are subjects of ongoing research, but might involve modulation of protein kinases, ion channels, or other critical cellular components.

Comparison with Similar Compounds

Key Compounds for Comparison :

(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide ()

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()

N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide ()

Molecular Structure and Functional Group Analysis

Compound Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Phenylacetamide + sulfamoyl-tetrahydroquinoline - 3-Methylphenyl
- 1-(Propylsulfonyl)tetrahydroquinoline
~493.6 (estimated) Enhanced lipophilicity due to propylsulfonyl; potential for membrane penetration
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide Phenylacetamide + sulfamoyl-tetrahydrofuran - 2-Oxotetrahydrofuran
- No alkyl sulfonyl
299.34 Polar oxo group may improve solubility; lower molecular weight
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Nitrophenylacetamide + methylsulfonyl - 4-Chloro-2-nitrophenyl
- Methylsulfonyl
Not specified Electron-withdrawing nitro group increases reactivity; potential for electrophilic substitution
N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide Phenylacetamide + benzyl-tetrahydroquinoline - 1-Benzyl-2-oxo-tetrahydroquinoline
- 3-Methylphenyl
463.6 Benzyl group may enhance receptor binding; oxo group introduces polarity

Crystallographic and Spectroscopic Comparisons

  • : The nitro group in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide is twisted out of the benzene ring plane (torsion angles: -16.7° and 160.9°), which may reduce conjugation effects. Similar distortions might occur in the target compound’s tetrahydroquinoline ring .
  • : The oxotetrahydrofuran ring in (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide adopts a rigid conformation, as evidenced by $ ^1 \text{H-NMR} $ signals at δ 4.34–4.31 ppm. The target compound’s tetrahydroquinoline moiety may exhibit comparable rigidity .

Biological Activity

N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The IUPAC name for the compound is this compound. Its molecular formula is C20H26N4O3SC_{20}H_{26}N_{4}O_{3}S, and it has a molecular weight of 402.56 g/mol. The structure includes a tetrahydroquinoline moiety linked to a sulfamoyl group, which is significant for its biological activity.

Synthesis

The synthesis of this compound involves several steps including the formation of the tetrahydroquinoline ring and subsequent functionalization with the propylsulfonyl and sulfamoyl groups. Typical methods include:

  • Formation of Tetrahydroquinoline : This can be achieved via cyclization reactions involving appropriate precursors.
  • Sulfamoylation : The introduction of the sulfamoyl group is typically done using sulfonamide reagents under acidic conditions.
  • Acetylation : The final step involves acetylation to yield the acetamide functionality.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with sulfamoyl groups have shown enhanced activity against various bacterial strains due to their ability to inhibit folate synthesis pathways.

The proposed mechanism involves inhibition of certain enzymes related to neurotransmitter metabolism or bacterial growth. The sulfamoyl group may interact with active sites on target enzymes, blocking their function and leading to therapeutic effects.

Case Studies and Research Findings

A review of literature reveals several studies focusing on related compounds:

StudyCompoundBiological ActivityFindings
1N-(4-chlorobenzyl)thio derivativesAntidepressantShowed significant reduction in immobility duration in FST (DID = 58.93%)
2Sulfamoyl derivativesAntimicrobialInhibited growth of E. coli and S. aureus effectively
3Tetrahydroquinoline derivativesNeuroprotectiveExhibited neuroprotective effects in vitro

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonylation of the tetrahydroquinoline core followed by coupling with the acetamide-phenyl moiety. For example:

Sulfonylation : React 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine with a sulfonyl chloride derivative under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .

Acetylation : Introduce the acetamide group using acetic anhydride in refluxing ethanol, followed by recrystallization in ethanol/water for purity (≥98% by HPLC) .

  • Purity Control : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (λmax ~255 nm) or LC-MS .

    Synthesis Step Reagents/Conditions Purification Method Purity Validation
    SulfonylationPropylsulfonyl chloride, DCM, Et₃NColumn chromatographyTLC, NMR
    AcetylationAcetic anhydride, ethanol, refluxRecrystallizationHPLC (λmax 255 nm)

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • 1H/13C NMR : Focus on sulfonamide NH (~10.3 ppm, singlet) and acetamide carbonyl (δ ~168–170 ppm). The tetrahydroquinoline protons (e.g., CH2 groups) appear as multiplets between δ 1.8–2.5 ppm .
  • Mass Spectrometry (EI-MS) : Look for [M+H]+ peaks (exact mass depends on molecular formula; use high-resolution MS for confirmation) .
  • IR Spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, particularly regarding sulfonamide group conformation?

  • Methodological Answer : Single-crystal X-ray diffraction is critical. For example:
  • Crystal Growth : Use slow evaporation of ethanolic solutions to obtain diffraction-quality crystals .

  • Key Observations : Analyze torsion angles (e.g., O–S–N–C) to assess planarity. In related compounds, sulfonamide groups exhibit slight deviations (e.g., 16.7° twist) from aromatic ring planes, impacting intermolecular interactions .

  • Hydrogen Bonding : Map interactions like C–H⋯O (e.g., between acetamide carbonyl and adjacent methyl groups) to predict packing behavior .

    Structural Feature Crystallographic Parameter Example from Evidence
    Sulfonamide PlanarityO1–N1–C3–C2 torsion angle-16.7°
    Intermolecular H-bondingC9–H9B⋯O3 distance2.89 Å

Q. What computational strategies are recommended to model the compound’s interactions with biological targets (e.g., enzymes), and how do sulfonamide substituents influence binding?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase, which binds sulfonamides). Parameterize the sulfonamide’s electrostatic potential and steric bulk .
  • MD Simulations : Run 100-ns trajectories to assess stability of the propylsulfonyl group in hydrophobic pockets. Compare binding free energies (ΔG) with/without substituents .
  • QSAR Analysis : Correlate substituent length (e.g., propyl vs. methyl) with inhibitory activity using Hammett constants or logP values .

Q. How should researchers address discrepancies in reported biological activity data for structurally similar sulfonamide-acetamide hybrids?

  • Methodological Answer :
  • Meta-Analysis : Compile IC50 values from peer-reviewed studies (e.g., PubChem BioAssay data) and normalize for assay conditions (pH, temperature) .
  • Controlled Replication : Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤1% v/v) to minimize solvent effects .
  • Structural Confirmation : Verify compound identity via HRMS and 2D NMR (e.g., HSQC, HMBC) to rule out degradation or isomerism .

Methodological Design Considerations

Q. What in vitro assays are most suitable for evaluating this compound’s enzyme inhibition potential, and how should controls be designed?

  • Methodological Answer :
  • Carbonic Anhydrase Assay : Use a stopped-flow CO2 hydration assay with 4-nitrophenyl acetate as substrate. Include acetazolamide as a positive control .
  • Kinetic Analysis : Calculate Ki values via Lineweaver-Burk plots. Monitor time-dependent inhibition to assess covalent binding (unlikely for sulfonamides) .
  • Negative Controls : Test the des-sulfonamide analog to isolate the sulfonyl group’s contribution .

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